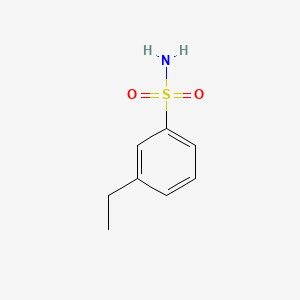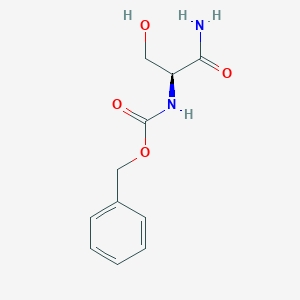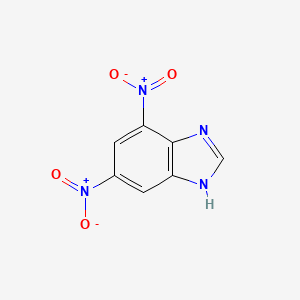
3-Ethylbenzenesulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Ethylbenzenesulfonamide consists of a benzene ring substituted with an ethyl group and a sulfonamide functional group. The sulfonamide functional group is characterized by the presence of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Physical And Chemical Properties Analysis
This compound appears as a solid white powder. It has a melting point of 139°C and a boiling point of 402°C at 760 mmHg. It has a density of 1.22 g/cm3. It is not soluble in water but can dissolve in organic solvents such as ethanol, methanol, and acetone.Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Trifluoromethylation of Benzenesulfonamides : Benzenesulfonamides, including derivatives like 3-Ethylbenzenesulfonamide, are used in organic synthesis. For instance, 2-ethynylbenzenesulfonamides undergo trifluoromethylation under visible light, leading to the formation of benzosultams, a type of chemical compound with potential applications in various chemical syntheses (Xiang, Kuang, & Wu, 2016).
Synthesis of Anticancer Compounds : Some benzenesulfonamide derivatives have been studied for their potential anticancer properties. For example, a compound synthesized from 4-methylbenzenesulfonamide demonstrated promising anticancer effects by inducing apoptosis and autophagy pathways (Gul et al., 2018).
Biochemical and Medical Applications
Carbonic Anhydrase Inhibitors : Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial in various physiological processes. New derivatives of benzenesulfonamides have been synthesized and studied for their inhibitory effects on human carbonic anhydrases, which can be relevant in developing treatments for certain diseases (Sapegin et al., 2018).
Antibacterial Agents : Some benzenesulfonamide derivatives exhibit potent antibacterial properties. Research on N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed their effectiveness as antibacterial agents, highlighting the potential of sulfonamides in combating bacterial infections (Abbasi et al., 2015).
Mécanisme D'action
Target of Action
3-Ethylbenzenesulfonamide, as a member of the sulfonamide family, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme typically uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for DNA synthesis in bacteria . By mimicking PABA’s structure, sulfonamides prevent the enzyme from binding to PABA, thereby inhibiting folic acid synthesis and ultimately halting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound disrupts the production of folic acid, a vital component for bacterial DNA synthesis . This disruption leads to the cessation of bacterial growth and replication.
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, this compound prevents bacteria from replicating their DNA, effectively halting their growth and proliferation .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors . Moreover, when used in large doses, they may cause strong allergic reactions .
Safety and Hazards
When handling 3-Ethylbenzenesulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
3-Ethylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity. Additionally, it interacts with dihydropteroate synthetase, an enzyme involved in folate synthesis, leading to its inhibition . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by targeting carbonic anhydrase IX, which is overexpressed in many solid tumors . This inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis. Furthermore, this compound affects cellular metabolism by hindering the synthesis of tetrahydrofolate, a crucial cofactor in DNA synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity . This inhibition disrupts the enzyme’s ability to regulate pH and ion balance within cells. Additionally, this compound inhibits dihydropteroate synthetase by mimicking the substrate, leading to competitive inhibition . These molecular interactions result in the compound’s antimicrobial and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time Long-term exposure to the compound has been observed to cause sustained inhibition of target enzymes, leading to prolonged effects on cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity by inhibiting dihydropteroate synthetase, leading to reduced bacterial growth . At higher doses, it can cause toxic effects, including liver and kidney damage. Studies have shown that the compound’s therapeutic window is narrow, with a fine balance between efficacy and toxicity . Therefore, careful dosage optimization is essential for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, affecting their activity and, consequently, the metabolic flux . The compound’s inhibition of these enzymes disrupts the normal metabolic processes, leading to altered metabolite levels. Additionally, this compound undergoes metabolic transformation in the liver, where it is converted into various metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake . Once inside the cells, this compound binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for specific binding sites, leading to its preferential accumulation in certain organs .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes such as carbonic anhydrase and dihydropteroate synthetase . Additionally, this compound can be found in the mitochondria, where it affects mitochondrial function and energy metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Propriétés
IUPAC Name |
3-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAXFFOLDRMEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563751 | |
| Record name | 3-Ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99-46-7 | |
| Record name | 3-Ethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)



![1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1356062.png)

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)



![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)